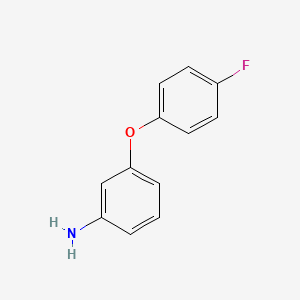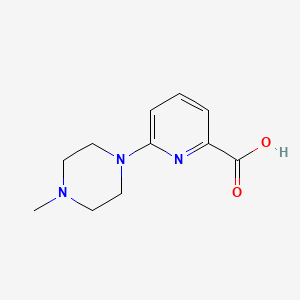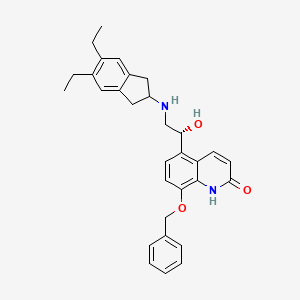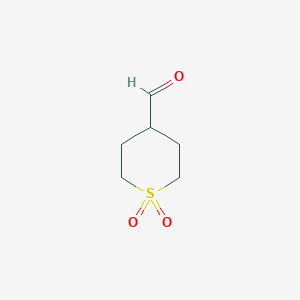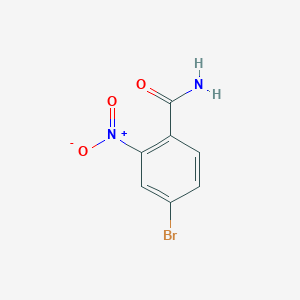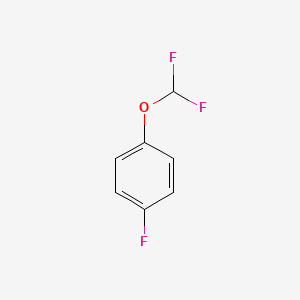
4-Chloro-5,7-difluoroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-Chloro-5,7-difluoroquinoline-3-carbonitrile is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into the structural and chemical properties of related quinoline compounds.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and specific conditions to achieve the desired functionalization. In the second paper, a palladium-catalyzed synthesis method is described for the preparation of 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles from 4-chloroquinoline-3-carbaldehydes . This process involves intramolecular C–N bond formation and concurrent hydrazine N–N bond fission, indicating that palladium catalysis is a viable pathway for constructing quinoline derivatives with specific substituents.
Molecular Structure Analysis
The first paper provides a detailed analysis of the molecular structure of a quinoline derivative using density functional theory (DFT) calculations . While the compound is not this compound, the methods described, such as optimization of structural parameters and spectroscopic analysis (FT-IR and NMR), are applicable to the analysis of similar compounds. These techniques allow for the determination of the electronic and photophysical properties of the molecule, which are essential for understanding its reactivity and potential applications.
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives can be influenced by the substituents on the quinoline core. The first paper discusses the interaction of the synthesized compound with different solvents, which can provide insights into the solvatochromic properties and solvent interactions of similar compounds like this compound . The second paper highlights the temperature-dependent ratio of products in the palladium-catalyzed reaction, suggesting that reaction conditions can be fine-tuned to favor the formation of specific quinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are crucial for their practical applications. The first paper evaluates the nonlinear optical properties, reduced density gradient, and natural bond orbital analysis of the studied quinoline derivative . The compound exhibited significant first-order hyperpolarizability, indicating potential as a nonlinear optical (NLO) material. Additionally, the absorption and emission spectra of the compound were studied, providing information on its photophysical behavior. These analyses are relevant to understanding the properties of this compound, as similar structural features can lead to comparable properties.
科学的研究の応用
Synthesis and Chemical Reactions
4-Chloro-5,7-difluoroquinoline-3-carbonitrile derivatives have been a focus in synthetic chemistry due to their versatility in creating biologically active compounds. Different synthetic methods and chemical reactions are utilized, particularly focusing on reactions involving chloro and cyano substituents (Mekheimer et al., 2019).
Optoelectronic and Charge Transport Properties
These compounds have been explored for their structural, electronic, optical, and charge transport properties. Their potential as multifunctional materials in optoelectronics is highlighted by studies on their absorption wavelengths, molecular electrostatic potentials, and hole transport tendencies (Irfan et al., 2020).
Facile Synthesis Approaches
Research has also been conducted on the facile synthesis of certain derivatives of this compound, showcasing their reactivity and potential for easy production in various chemical contexts (Gomaa, 2003).
Fluorescent and Photophysical Properties
A study on a fluorescent compound containing a triazole moiety related to this compound has been conducted. This study reveals significant insights into its structural, spectroscopic, and photophysical properties, indicating potential applications in material science (Singh et al., 2017).
Conversion into Other Compounds
The conversion of related compounds into various derivatives, such as 3-aminoindole-2-carbonitriles, has been reported, demonstrating the versatility and potential for diverse chemical applications (Michaelidou & Koutentis, 2009).
Antitumor Activities
Certain novel derivatives have shown promising antitumor activities against various human tumor cell lines, suggesting a potential role in medicinal chemistry (El-Agrody et al., 2012).
Microbial Screening
New derivatives have also been synthesized and screened for their antibacterial and antifungal activities, indicating their potential use in antimicrobial applications (Goswami et al., 2022).
Safety and Hazards
This compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
特性
IUPAC Name |
4-chloro-5,7-difluoroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3ClF2N2/c11-10-5(3-14)4-15-8-2-6(12)1-7(13)9(8)10/h1-2,4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCZKIKRRLOFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(C(=CN=C21)C#N)Cl)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3ClF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016819-82-1 |
Source


|
| Record name | 4-chloro-5,7-difluoroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

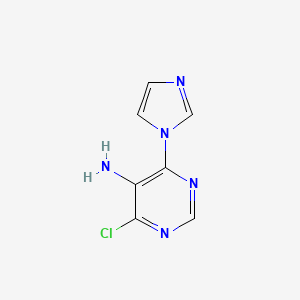
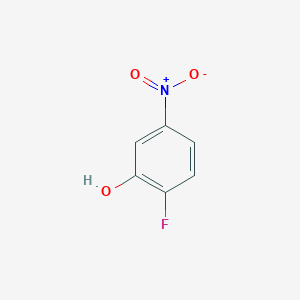

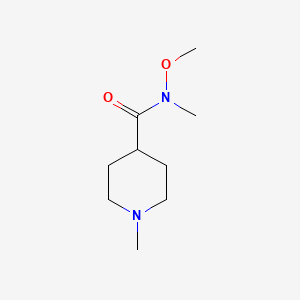
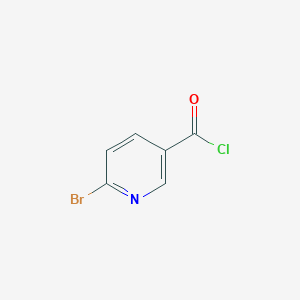
![Spiro[indoline-3,3'-piperidin]-2-one hydrochloride](/img/structure/B1323208.png)
